molecular formula C6H4BrN5S B6206554 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1516947-99-1

5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6206554
CAS No.: 1516947-99-1
M. Wt: 258.10 g/mol
InChI Key: MQWANWBSQIXNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyrimidine with 1,2,4-triazole-3-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The thiol group in the triazole ring can be oxidized to form disulfides or reduced to form the corresponding thiolate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiolates or reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its thiol and bromopyrimidine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, making it a candidate for drug development .

Properties

CAS No.

1516947-99-1

Molecular Formula

C6H4BrN5S

Molecular Weight

258.10 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H4BrN5S/c7-3-1-8-4(9-2-3)5-10-6(13)12-11-5/h1-2H,(H2,10,11,12,13)

InChI Key

MQWANWBSQIXNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NC(=S)NN2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.